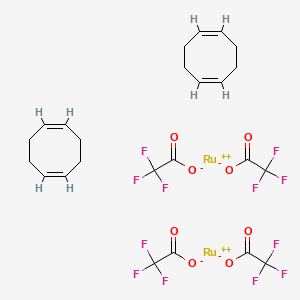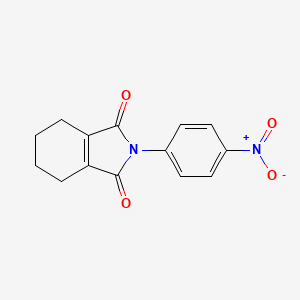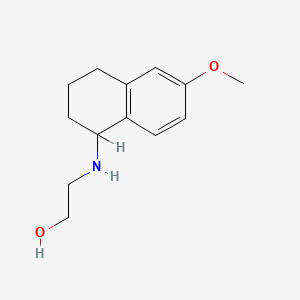
2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol is a chemical compound with a complex structure It is derived from naphthalene and features a methoxy group and an aminoethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydro-6-methoxynaphthalene.
Amination: The naphthalene derivative undergoes amination to introduce the amino group.
Ethanol Addition: The final step involves the addition of ethanol to form the aminoethanol moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-6-methoxynaphthalene: A precursor in the synthesis of the target compound.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Another related compound with similar structural features.
(6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid: A compound with a similar naphthalene core but different functional groups.
Uniqueness
2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its aminoethanol moiety, in particular, may contribute to its potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
52373-09-8 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
2-[(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethanol |
InChI |
InChI=1S/C13H19NO2/c1-16-11-5-6-12-10(9-11)3-2-4-13(12)14-7-8-15/h5-6,9,13-15H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
WUEGURCTOLIBIO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(CCC2)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


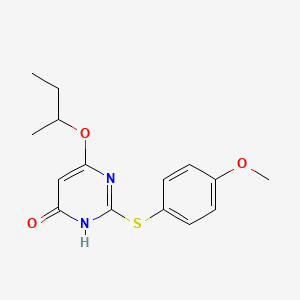
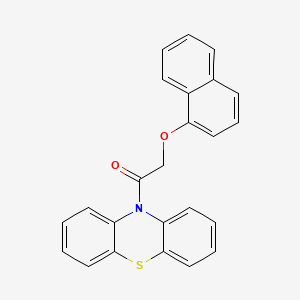
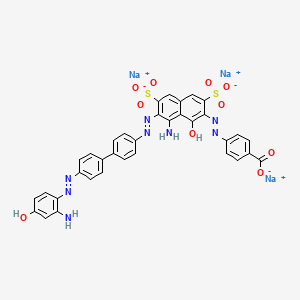
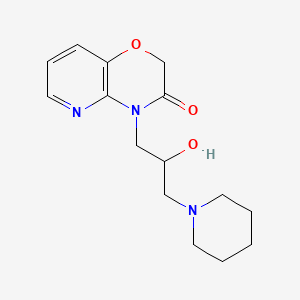

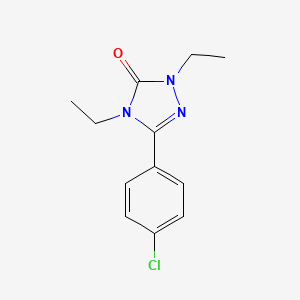
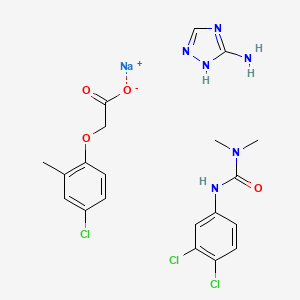

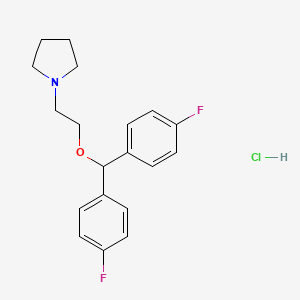
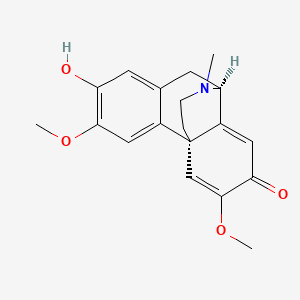

![2-(2,4-Di-tert-pentylphenoxy)-3'-hydroxy-4'-[(5H-perfluorovaleryl)amino]hexananilide](/img/structure/B12720028.png)
